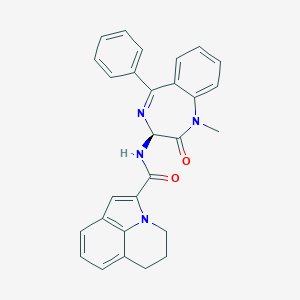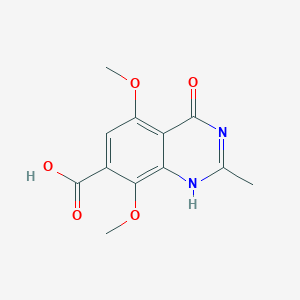
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This molecule has been found to exhibit various biological activities, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is not fully understood. However, it has been suggested that the molecule may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of bacteria, fungi, or cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid exhibits various biochemical and physiological effects. For example, the molecule has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile tool for studying different biological processes. However, one limitation of using this molecule is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the molecule, to better understand how it exerts its biological effects.
2. Screening of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid against a wider range of microorganisms and cancer cell lines, to identify its full spectrum of biological activities.
3. Synthesis of analogs of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, to identify compounds with improved solubility and/or potency.
4. Development of novel drug delivery systems for 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, to improve its bioavailability and efficacy.
Conclusion:
In conclusion, 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a promising molecule with potential applications in drug discovery and development. Its ability to exhibit multiple biological activities makes it a versatile tool for studying different biological processes. Further research is needed to fully understand the mechanism of action of the molecule and to identify its full spectrum of biological activities.
Synthesemethoden
The synthesis of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid with methanol and hydrochloric acid. This reaction results in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. These properties make it a promising candidate for further research in drug discovery and development.
Eigenschaften
CAS-Nummer |
143430-42-6 |
|---|---|
Produktname |
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid |
Molekularformel |
C12H12N2O5 |
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
5,8-dimethoxy-2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5/c1-5-13-9-8(11(15)14-5)7(18-2)4-6(12(16)17)10(9)19-3/h4H,1-3H3,(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
WUYMHXGIAWOUIO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
SMILES |
CC1=NC2=C(C(=CC(=C2C(=O)N1)OC)C(=O)O)OC |
Kanonische SMILES |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
Synonyme |
7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




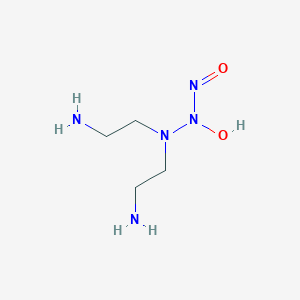
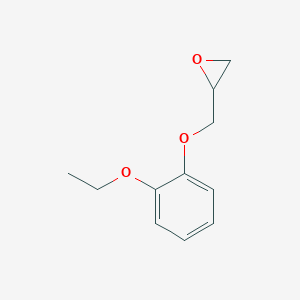
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

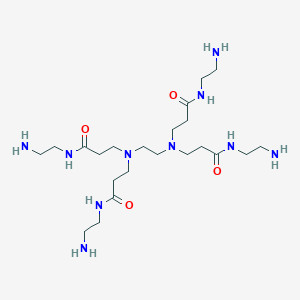
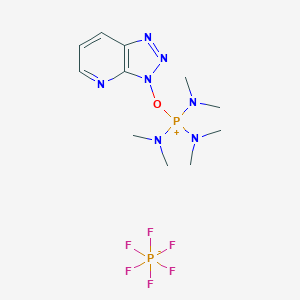
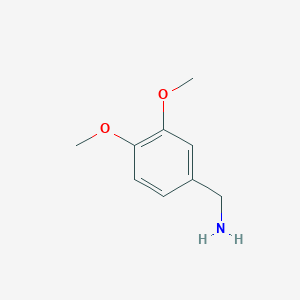
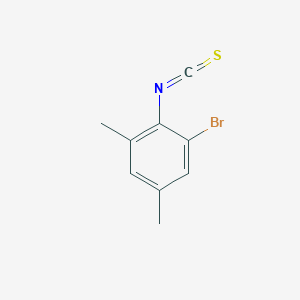
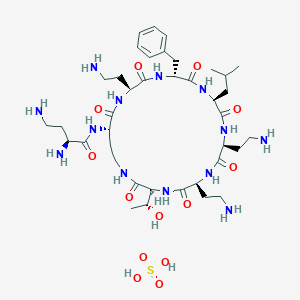

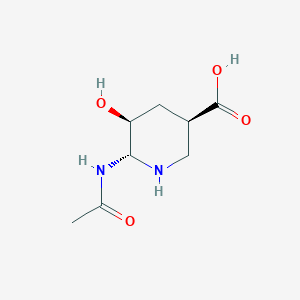
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
